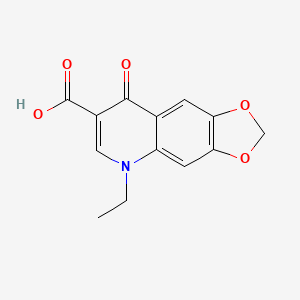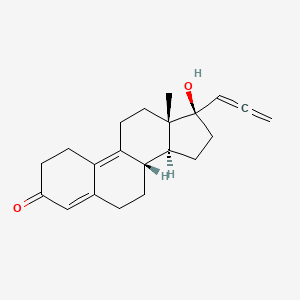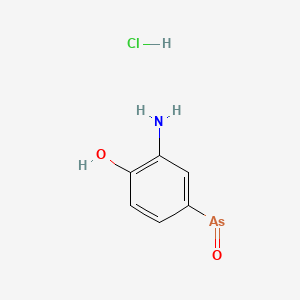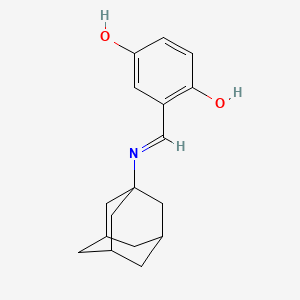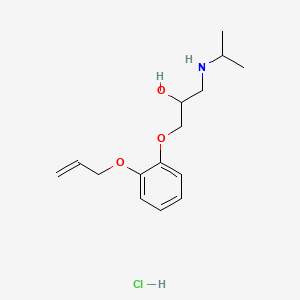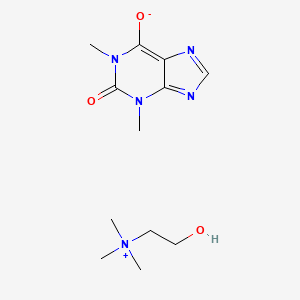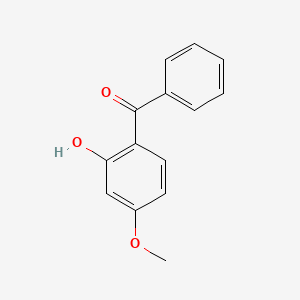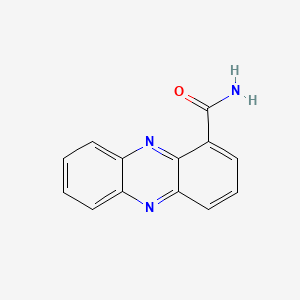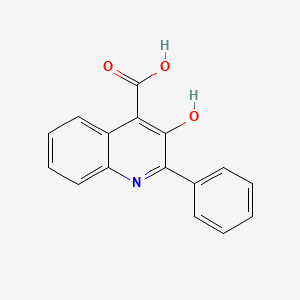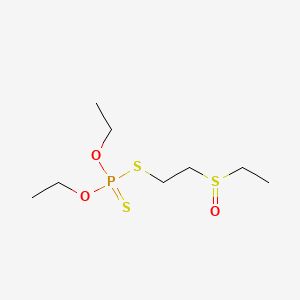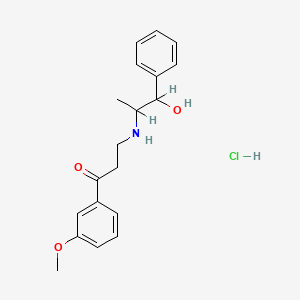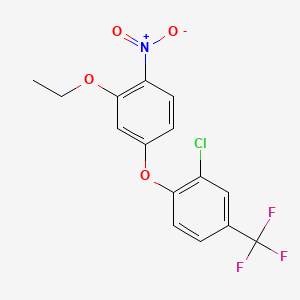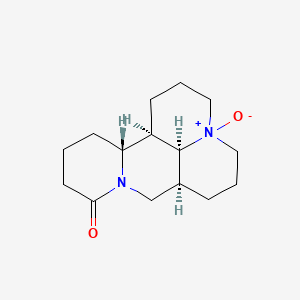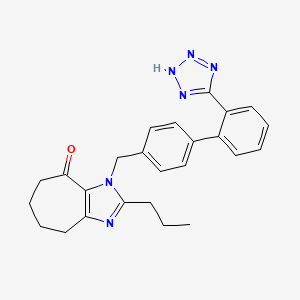
p38 MAPK-IN-1
Vue d'ensemble
Description
p38 MAPK-IN-1, also known as Compound 4, is a potent and selective inhibitor of p38 MAPK . It has an IC50 of 68 nM , indicating its strong inhibitory effect. The p38 family of mitogen-activated protein kinases (MAPKs) mediates signaling in response to environmental stresses and inflammatory cytokines . The p38 MAPK pathway plays a significant role in normal mammalian development .
Molecular Structure Analysis
The structure of p38 kinases consists of N- and C-lobes of the kinase domain with the active site in between ATP binding site and TGY dual phosphorylation site . The active site is covered by the activation loop, which undergoes dual phosphorylation resulting in conformation change, permitting access of substrates to the active site and full kinase activation .
Chemical Reactions Analysis
The activation of p38 MAPK occurs by dual phosphorylation at Thr180 and Tyr182 residues located in the activation loop . One way to de-phosphorylate these sites is by the actuation of phosphatases at several levels, acting also upstream to dephosphorylate MAP2Ks .
Applications De Recherche Scientifique
Tumor Suppression and Cell Cycle Regulation p38 MAPK has been identified as playing a crucial role in tumor suppression through the regulation of key cellular growth-control mechanisms. It is involved in the positive regulation of tumor suppressor pathways (p53- and Rb-dependent) and in the attenuation of oncogenic signals (Cdc25A and Cdc25B phosphatases), highlighting its potential as a tumor suppressor (Bulavin & Fornace, 2004).
Development and Cancer The diverse biological effects of p38 MAPK, dependent on cellular context and stimuli, include roles in apoptosis, cell cycle regulation, and inflammation, as well as its significance in embryonic development and cancer progression. This positions p38 MAPK as a key mediator in both physiological and pathological conditions, including as a pharmacological target (Bradham & McClay, 2006).
Stress Responses and Therapeutics p38 MAPK's involvement in inflammation, cell cycle, cell death, and differentiation makes it a prime target for therapeutic intervention. Its broad role in disease processes has been exploited for developing therapeutics, though challenges remain due to its promiscuous nature (Coulthard et al., 2009).
Inflammation and Disease Treatment The inhibition of p38 MAPK is under intensive investigation for treating chronic inflammatory diseases. This research focuses on small molecules that target p38 MAPK to modulate the production of proinflammatory cytokines, with applications in diseases like rheumatoid arthritis, pulmonary diseases, cancer, and Alzheimer's disease (Bühler & Laufer, 2014).
Cardiovascular Effects Research into p38 MAPK also extends to cardiovascular diseases, highlighting its negative inotropic effect in cardiac myocytes and its role in cardiac remodeling and restrictive cardiomyopathy. These findings suggest p38 MAPK's involvement in the development of heart failure and point to its potential as a therapeutic target in cardiovascular conditions (Liao et al., 2001).
Safety And Hazards
p38-α MAPK-IN-1 is toxic and contains a pharmaceutically active ingredient . It is very toxic if swallowed, irritating to skin, and poses a risk of serious damage to eyes . It is also toxic and poses a danger of serious damage to health by prolonged exposure . There is a possible risk of impaired fertility and harm to the unborn child .
Orientations Futures
Despite the significant progress made in the field of p38 MAPK inhibitors, no studies have focused on p38α MAPK inhibitors that have suitable structural properties to cross the BBB . Elucidating critical aspects of p38 biology, such as isoform-specific functions or its apparent dual nature during tumorigenesis, might open up new possibilities for therapy with unexpected potential . The development of new and more specific inhibitors is a critical step in future therapy based on p38 MAPK inhibition .
Propriétés
IUPAC Name |
4-(2,4-difluorophenyl)-8-(2-methylphenyl)-7-oxido-1,7-naphthyridin-7-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F2N2O/c1-13-4-2-3-5-15(13)21-20-18(9-11-25(21)26)16(8-10-24-20)17-7-6-14(22)12-19(17)23/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZQSLWNMVTKJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=[N+](C=CC3=C(C=CN=C32)C4=C(C=C(C=C4)F)F)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p38 MAPK-IN-1 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



